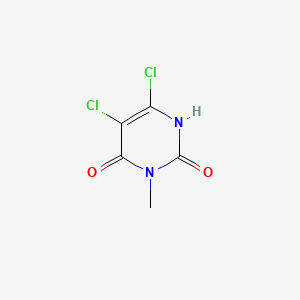

5-Chloro-6-chloro-methyluracil

Description

Contextualization of Uracil (B121893) Scaffolds within Organic Synthesis and Medicinal Chemistry

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives have long been recognized as privileged structures in drug discovery. The pyrimidine (B1678525) framework is a common feature in a wide array of therapeutic agents, including antiviral and anticancer drugs. researchgate.netresearchgate.net The ability to modify the uracil ring at various positions allows for the fine-tuning of a compound's pharmacological properties, such as its bioactivity, selectivity, and metabolic stability. researchgate.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) highlights the therapeutic potential of substituted uracils. researchgate.netcolab.ws

In organic synthesis, the uracil scaffold provides a robust and versatile starting point for the construction of more complex heterocyclic systems. acs.org Its chemical reactivity allows for a variety of transformations, making it an invaluable tool for synthetic chemists.

Significance of Halogenated Pyrimidine-2,4(1H,3H)-diones as Chemical Building Blocks

The introduction of halogen atoms to the pyrimidine-2,4(1H,3H)-dione structure significantly enhances its utility as a chemical building block. Halogenation can modulate the electronic properties of the ring system, influencing its reactivity and biological interactions. nih.gov Specifically, the presence of a chlorine atom at the C5 position and a chloromethyl group at the C6 position, as seen in 5-Chloro-6-chloromethyluracil, creates two reactive sites for further chemical modification.

This di-halogenated nature makes the compound a versatile intermediate. The chlorine on the ring and the chlorine in the methyl group can be selectively targeted by different nucleophiles, enabling the synthesis of a diverse library of derivatives. This strategic functionalization is crucial in the development of targeted therapies and novel materials.

Overview of Academic Research Trajectories Focused on 5-Chloro-6-chloromethyluracil

Academic and industrial research has increasingly focused on leveraging the synthetic potential of 5-Chloro-6-chloromethyluracil. A primary application of this compound is as a key intermediate in the synthesis of Tipiracil (B1663634) hydrochloride. google.com Tipiracil is a component of the anticancer drug Lonsurf (TAS-102), which is used to treat metastatic colorectal cancer. google.com Tipiracil itself is an inhibitor of thymidine (B127349) phosphorylase, an enzyme that degrades another component of the drug, trifluridine. By inhibiting this enzyme, tipiracil increases the bioavailability of trifluridine, enhancing its anticancer effect.

The synthesis of 5-Chloro-6-chloromethyluracil has been a subject of optimization to improve yield and purity for industrial-scale production. google.com One patented method describes a two-step process starting from ethyl acetoacetate (B1235776), which undergoes double chlorination followed by cyclization with urea (B33335) to produce the target compound with high purity. google.com

Furthermore, research has explored the use of 5-Chloro-6-chloromethyluracil in creating novel thymidine phosphorylase inhibitors. nih.gov In one study, it was used as a key intermediate to synthesize a series of 5-chlorouracil-linked-pyrazolo[1,5-a] colab.wsCurrent time information in Bangalore, IN.frontiersin.orgtriazines. nih.gov These compounds were designed using a fragment-based approach and showed potent inhibitory activity against thymidine phosphorylase. nih.gov The 5-chloro-6-chloromethyluracil fragment serves as a crucial anchor for linking to other heterocyclic systems. nih.gov

Another research avenue involves the reaction of 5-Chloro-6-chloromethyluracil with various nucleophiles to generate new derivatives with potential biological activities. For example, its reaction with pyrrolidine (B122466) has been documented to produce 5-chloro-6-(1-pyrrolidinylmethyl)uracil. google.com Such reactions demonstrate the compound's utility in creating diverse molecular structures for further investigation in drug discovery programs. google.com

Interactive Data Table: Properties of 5-Chloro-6-chloromethyluracil

| Property | Value |

| Molecular Formula | C5H4Cl2N2O2 |

| Molecular Weight | 207.01 g/mol |

| IUPAC Name | 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 57441-92-0 |

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2O2 |

|---|---|

Molecular Weight |

194.999 |

IUPAC Name |

5,6-dichloro-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H4Cl2N2O2/c1-9-4(10)2(6)3(7)8-5(9)11/h1H3,(H,8,11) |

InChI Key |

LTKWKNOHGYIWLK-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(=C(NC1=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 6 Chloromethyluracil

Established Synthetic Routes for 5-Chloro-6-chloromethyluracil

The formation of 5-Chloro-6-chloromethyluracil can be broadly categorized into two main strategies: the direct halogenation of a suitable uracil (B121893) precursor and the condensation of acyclic precursors to build the heterocyclic ring.

Direct Halogenation Strategies and Reagent Selection

Direct halogenation of the uracil ring is a common method for introducing halogen atoms at the C5 position. The synthesis of 5-Chloro-6-chloromethyluracil can be envisioned from a precursor such as 6-methyluracil (B20015). The C5 position of the uracil ring is susceptible to electrophilic substitution, and various chlorinating agents can be employed for this purpose.

A common reagent for the chlorination of the C5 position of uracil and its derivatives is sulfuryl chloride (SO₂Cl₂). This reagent is effective for the chlorination of activated aromatic and heterocyclic systems. The reaction of 6-methyluracil with sulfuryl chloride would be expected to yield 5-chloro-6-methyluracil. Subsequent chlorination of the methyl group at the C6 position would then be required to afford the final product. This second chlorination step can be challenging and may require radical initiators or more forcing conditions, potentially leading to side products.

Another approach involves the use of phosphorus oxychloride (POCl₃) for the chlorination of hydroxy-pyrimidines. For instance, 6-chloro-3-methyluracil (B41288) can be prepared from 1-methyl barbituric acid using POCl₃. google.com While not a direct route to the title compound, this illustrates the use of POCl₃ in creating chlorinated pyrimidine (B1678525) intermediates.

The selection of the halogenating agent is crucial and depends on the specific substrate and desired regioselectivity. The reactivity of the uracil ring can be modulated by the substituents already present, influencing the ease of halogenation.

Alkylation and Condensation Approaches for Uracil Functionalization

A widely employed and efficient method for the synthesis of 5-Chloro-6-chloromethyluracil involves the condensation of a dichlorinated β-ketoester with urea (B33335). Current time information in Bangalore, IN.google.com This approach builds the uracil ring with the required chloro and chloromethyl substituents already in place on the acyclic precursor.

A typical synthetic pathway starts with ethyl acetoacetate (B1235776). Current time information in Bangalore, IN.google.com This starting material undergoes a two-step chlorination process. The first step involves the chlorination of the active methylene (B1212753) group to yield ethyl 2-chloroacetoacetate. A second chlorination step, often using a reagent like sulfuryl chloride, introduces a chlorine atom at the γ-position, resulting in the formation of ethyl 2,4-dichloroacetoacetate.

This dichlorinated intermediate is then subjected to a cyclocondensation reaction with urea. The reaction is typically carried out in the presence of an acidic catalyst, such as polyphosphoric acid, and at elevated temperatures. Current time information in Bangalore, IN.google.com The urea molecule provides the N1 and N3 atoms of the uracil ring, and the condensation with the β-ketoester functionality of the dichlorinated precursor leads to the formation of the six-membered pyrimidine ring, yielding 5-Chloro-6-chloromethyluracil. This method is advantageous as it avoids the direct, and potentially unselective, chlorination of a pre-formed uracil ring and is suitable for large-scale production. Current time information in Bangalore, IN.google.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Ethyl acetoacetate | 1. Chlorinating agent 2. Sulfuryl chloride | Ethyl 2,4-dichloroacetoacetate | 5-Chloro-6-chloromethyluracil | Current time information in Bangalore, IN.google.com |

| Ethyl 4-chloroacetoacetate | Sulfuryl chloride | Ethyl 2,4-dichloroacetoacetate | 5-Chloro-6-chloromethyluracil | Current time information in Bangalore, IN. |

Mechanistic Elucidation of Primary Synthesis Pathways

The primary synthesis pathway, commencing from ethyl acetoacetate, involves two key transformations: the dichlorination of the β-ketoester and the subsequent cyclocondensation with urea.

The chlorination of ethyl acetoacetate with sulfuryl chloride likely proceeds through an electrophilic substitution mechanism on the enol form of the ketoester. The enol provides a nucleophilic double bond that attacks the electrophilic chlorine of sulfuryl chloride. The initial chlorination occurs at the more reactive α-position (the active methylene group). The second chlorination at the γ-methyl group is more challenging and may involve a radical mechanism, particularly if initiated by heat or light, or it can proceed via further enolization and electrophilic attack under acidic conditions.

The cyclocondensation of ethyl 2,4-dichloroacetoacetate with urea is a classic example of the Traube pyrimidine synthesis. The mechanism involves the following key steps:

Initial Condensation: One of the amino groups of urea acts as a nucleophile and attacks one of the carbonyl groups of the dichlorinated β-ketoester. This is typically the ester carbonyl, which is more electrophilic.

Intramolecular Cyclization: The second amino group of the urea derivative then attacks the remaining ketone carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of two water molecules) to form the aromatic pyrimidine ring. The acidic conditions and heat facilitate these elimination steps.

This sequence of reactions efficiently constructs the uracil ring system with the desired chloro and chloromethyl groups at the 5- and 6-positions, respectively.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and cost-effectiveness of synthesizing 5-Chloro-6-chloromethyluracil on an industrial scale are highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a critical role in both the chlorination and cyclization steps of the primary synthesis route.

In the chlorination of ethyl acetoacetate, a non-polar, aprotic solvent such as dichloromethane (B109758) is often employed. Current time information in Bangalore, IN. This type of solvent is chosen to dissolve the starting materials and reagents while remaining inert to the reactive chlorinating agents. The use of an appropriate solvent ensures a homogeneous reaction mixture, facilitating efficient heat and mass transfer, which is crucial for controlling the reaction and minimizing the formation of byproducts.

For the cyclocondensation reaction with urea, a high-boiling point, acidic solvent like polyphosphoric acid (PPA) is frequently used. Current time information in Bangalore, IN. PPA serves a dual purpose: it acts as a solvent to bring the reactants into solution at elevated temperatures and as a catalyst to promote the condensation and dehydration steps. The acidic nature of PPA activates the carbonyl groups of the β-ketoester towards nucleophilic attack by urea. The high boiling point of PPA allows the reaction to be conducted at the necessary high temperatures to drive the reaction to completion. In some cases, solvent-free conditions or the use of other high-boiling solvents might be explored to simplify product isolation and reduce environmental impact.

| Step | Solvent | Function | Reference |

| Chlorination | Dichloromethane | Inert solvent for reactants | Current time information in Bangalore, IN. |

| Cyclocondensation | Polyphosphoric acid | Solvent and acidic catalyst | Current time information in Bangalore, IN. |

Temperature and Pressure Control in Industrial Scale Synthesis

Precise control of temperature and pressure is paramount for the safe and efficient industrial-scale synthesis of 5-Chloro-6-chloromethyluracil.

The chlorination reactions are often exothermic. nih.gov In a large-scale reactor, inefficient heat dissipation can lead to a rapid increase in temperature, which can cause side reactions, degradation of the product, and potential safety hazards due to the evolution of gases like HCl and SO₂. nih.gov Therefore, industrial reactors are equipped with robust cooling systems and the addition of reagents is carefully controlled to manage the reaction exotherm. The temperature for the chlorination of ethyl acetoacetate is typically kept low, for example, between 0-5 °C, to ensure selectivity and prevent runaway reactions. Current time information in Bangalore, IN.

The cyclocondensation step, on the other hand, requires elevated temperatures, often in the range of 90-150 °C, to overcome the activation energy barrier for the reaction. Current time information in Bangalore, IN. Maintaining a consistent temperature profile across the reactor is crucial for achieving a high conversion rate and minimizing the formation of impurities. In an industrial setting, this is achieved through the use of jacketed reactors with precise temperature control systems.

Pressure control is also a consideration, particularly in reactions that evolve gaseous byproducts. The chlorination with sulfuryl chloride produces HCl and SO₂ gas. nih.gov Industrial reactors must be equipped with appropriate venting and scrubbing systems to safely handle these corrosive and toxic gases. While the cyclization step is typically run at atmospheric pressure, careful monitoring is necessary to ensure that any pressure buildup due to the evolution of water vapor or other volatile components is safely managed. The use of sealed reactors may be employed in some pyrimidine syntheses to maintain higher temperatures and pressures if required. orgsyn.org

| Parameter | Chlorination Step | Cyclocondensation Step | Rationale |

| Temperature | 0-5 °C Current time information in Bangalore, IN. | 90-150 °C Current time information in Bangalore, IN. | Control of exotherm and reaction rate |

| Pressure | Atmospheric with venting | Atmospheric | Safe handling of gaseous byproducts |

Catalytic Systems and Promoters in 5-Chloro-6-chloromethyluracil Preparation

The synthesis of 5-Chloro-6-chloromethyluracil is a multi-step process where the choice of catalysts and promoters is critical for achieving high yield and purity. A key method involves the reaction of an intermediate, 2,4-dichloroacetyl ethyl acetate (B1210297), with urea to form the uracil ring structure. google.com In this crucial cyclization and condensation step, specific catalytic systems are employed to drive the reaction to completion.

Polyphosphoric Acid (PPA) stands out as a significant catalyst and promoter in this synthesis. google.com PPA serves a dual function; it acts as an acidic catalyst and a powerful dehydrating agent, which is essential for the ring-closure reaction to form the pyrimidine structure. ccsenet.orgresearchgate.net Its use ensures that the chlorination is complete, leading to a final product with high purity, often exceeding 96%. google.com The high viscosity of PPA necessitates elevated temperatures (typically above 60°C) to ensure effective mixing and reaction. ccsenet.org

While the specific synthesis of 5-Chloro-6-chloromethyluracil prominently features PPA, the broader field of pyrimidine synthesis utilizes a variety of catalytic systems. These include Lewis acids, such as zinc chloride (ZnCl₂), and metal-free catalysts like choline (B1196258) hydroxide, which have been used for the synthesis of other pyrimidine derivatives. organic-chemistry.orgmdpi.com Such alternative catalysts could present future avenues for optimizing the synthesis of the title compound.

Below is a table summarizing the catalysts and reagents involved in a documented synthetic pathway for 5-Chloro-6-chloromethyluracil.

| Reaction Step | Catalyst/Reagent | Function | Typical Conditions | Reference |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Chlorinating agent | 0-5°C in Dichloromethane | google.com |

| Cyclization | Polyphosphoric acid (PPA) | Acid catalyst, Dehydrating agent | 90-100°C | google.com |

| Cyclization | Urea | Reactant/Nitrogen source | 90-100°C in PPA | google.com |

Advanced Synthetic Techniques and Emerging Methodologies

The chemical industry is continuously evolving, with a drive towards more efficient, safer, and environmentally friendly production methods. For a compound like 5-Chloro-6-chloromethyluracil, which serves as a key building block, adopting advanced synthetic techniques is crucial for large-scale, cost-effective manufacturing.

Application of Flow Chemistry for Continuous Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is an emerging methodology with significant potential for the synthesis of heterocyclic compounds. mdpi.com This technique offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and improved reproducibility. nih.gov

While specific literature detailing the continuous flow synthesis of 5-Chloro-6-chloromethyluracil is not yet prevalent, the application of this technology to structurally similar molecules demonstrates its feasibility and benefits. For instance, a continuous-flow process has been successfully developed for the synthesis of pyrazolopyrimidinone (B8486647) derivatives, a related heterocyclic scaffold. mdpi.com In this case, the use of a flow reactor reduced the reaction time from 9 hours in a batch process to just 16 minutes, while maintaining high yields. mdpi.com This dramatic increase in efficiency highlights the transformative potential of flow chemistry.

A hypothetical continuous production setup for 5-Chloro-6-chloromethyluracil could involve pumping the reactants, such as 2,4-dichloroacetyl ethyl acetate and a solution of urea, through heated reactors or packed-bed columns containing an immobilized acid catalyst. This approach could offer several benefits:

Increased Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling exothermic reactions or hazardous reagents at a large scale.

Improved Yield and Purity: Precise control over stoichiometry and temperature can reduce the formation of byproducts, leading to a cleaner product and simplifying purification.

Scalability: Production can be easily scaled by running the flow system for longer periods or by numbering up parallel reactor lines, avoiding the challenges of scaling up batch reactors.

The table below contrasts the features of traditional batch synthesis with the potential advantages of a continuous flow approach for producing 5-Chloro-6-chloromethyluracil.

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Potential) |

| Reaction Time | Long (hours) | Short (minutes) |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume |

| Scalability | Complex, requires reactor redesign | Simple, by extending run time or parallelization |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Principles of Green Chemistry in 5-Chloro-6-chloromethyluracil Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrevlett.com Evaluating the synthesis of 5-Chloro-6-chloromethyluracil through the twelve principles of green chemistry reveals areas for potential improvement.

The documented synthesis, starting from ethyl acetoacetate and urea, aligns with the principle of using readily available feedstocks. google.com However, other aspects of the synthesis present environmental and safety concerns. The use of dichloromethane as a solvent in the chlorination step is problematic, as it is a volatile organic compound (VOC) with associated health risks. The chlorinating agent, sulfuryl chloride, is also highly reactive and hazardous.

Future efforts to develop a "greener" synthesis for 5-Chloro-6-chloromethyluracil could focus on several key principles:

Safer Solvents and Auxiliaries: Replacing dichloromethane with a more benign solvent or exploring solvent-free reaction conditions would be a significant improvement. Some modern syntheses of uracil derivatives have explored solvent-free "grindstone chemistry" or the use of water as a solvent. chemrevlett.comresearchgate.net

Catalysis: The use of PPA as a catalyst is advantageous over stoichiometric reagents. google.com However, developing recyclable or heterogeneous catalysts could further enhance the green credentials of the process by simplifying product purification and reducing waste.

Energy Efficiency: The heating required for the PPA-catalyzed step consumes significant energy. Alternative methods, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and energy consumption in the preparation of other pyrimidine derivatives. researchgate.net

Molecular Derivatization and Structural Modification of 5 Chloro 6 Chloromethyluracil Analogues

Strategies for Functionalization at the Pyrimidine (B1678525) Ring System

The pyrimidine ring of 5-chloro-6-chloromethyluracil and its parent compound, 6-chloromethyluracil, is amenable to a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to significant alterations in the molecule's steric and electronic properties.

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the C6 position is a key handle for introducing a wide range of substituents through nucleophilic substitution reactions. cymitquimica.com The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by various nucleophiles. cymitquimica.com For instance, amines and thiols can readily displace the chloride to form the corresponding aminomethyl and thiomethyl derivatives. These reactions are fundamental in creating libraries of compounds for biological screening.

A general scheme for the nucleophilic substitution at the chloromethyl group is depicted below:

Where R-Nu represents a nucleophile.

It is important to note that the reactivity of the chloromethyl group can sometimes lead to byproducts. For example, in the synthesis of 6-chloromethyluracil, the nucleophilic substitution of the chlorine atom by methyl mercaptan, a reaction byproduct, can occur. google.com

Halogen Exchange Reactions and Introduction of Diverse Halogen Atoms

The chlorine atom at the C5 position and the chlorine of the chloromethyl group can potentially undergo halogen exchange (Finkelstein reaction) to introduce other halogens such as bromine or iodine. Silyl-mediated halogen exchange reactions have been shown to be effective for various heterocyclic compounds, including pyridines and pyrimidines. epfl.ch For instance, treating a chloro-substituted heterocycle with bromotrimethylsilane (B50905) or in situ generated iodotrimethylsilane (B154268) can lead to the corresponding bromo and iodo derivatives. epfl.ch This strategy allows for the fine-tuning of the electronic and steric properties of the uracil (B121893) scaffold. Direct iodination at position 5 can also be achieved using reagents like iodine monochloride in acetic acid. vulcanchem.com

The general order of reactivity for halogens in electrophilic aromatic substitution is F₂ > Cl₂ > Br₂ > I₂. libretexts.org However, for achieving direct iodination, an oxidizing agent might be necessary to convert molecular iodine to a more active species. libretexts.org

Electrophilic Aromatic Substitution on the Uracil Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

The uracil ring, being a heteroaromatic system, can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The chloro and chloromethyl groups are generally considered deactivating groups, which decrease the electron density of the ring and thus reduce its reactivity towards electrophiles. doubtnut.com Deactivating groups typically direct incoming electrophiles to the meta position. doubtnut.com However, the nitrogen atoms in the pyrimidine ring also significantly influence the regioselectivity of the reaction. For some heterocyclic systems like pyridine, electrophilic attack is often suppressed due to the electronegativity of the heteroatom. researchgate.net

Regioselective Synthesis of Novel 5-Chloro-6-chloromethyluracil Derivatives

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specific derivatives of 5-chloro-6-chloromethyluracil. This control allows for the targeted modification of the molecule to probe the function of different sub-regions of the compound.

Modifications at the N-positions (N1, N3) for Structural Diversification

The N1 and N3 positions of the uracil ring are susceptible to alkylation and acylation reactions, providing a straightforward method for introducing a wide variety of substituents. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of 1,5-disubstituted 1,2,3-triazoles functionalized with pyrimidine nucleobases, a two-step procedure involving silylation followed by in situ propargylation led to the selective monoalkylation at the N1 position. nih.gov This approach highlights the ability to achieve high regioselectivity in the modification of the uracil core.

Various synthetic methods have been developed for the regioselective N-alkylation and N-acylation of heterocyclic compounds, which can be applied to the 5-chloro-6-chloromethyluracil scaffold. lookchemmall.comnih.gov

Transformations at the C5 and C6 Positions for Scaffold Expansion

Modifications at the C5 and C6 positions of the uracil ring allow for the expansion of the pyrimidine scaffold and the introduction of more complex functionalities. For example, palladium-catalyzed reactions have been utilized for the synthesis of uracil-annulated pyrano heterocycles. researchgate.net These reactions can proceed through mechanisms like a wikipedia.orgsmolecule.com aryloxy shift followed by cyclization. researchgate.net

Furthermore, cascade annulation reactions, such as the [3+3] cascade annulation of 6-aminouracils with propargylic alcohols, provide a pathway to synthesize fused heterocyclic systems like dihydropyrido[2,3-d]pyrimidines. researchgate.net These advanced synthetic strategies enable the construction of novel and complex molecular architectures based on the 5-chloro-6-chloromethyluracil core.

Structure-Activity Relationship (SAR) Investigations of Modified Uracil Structures

Design Principles for Modulating Molecular Interactions within Derivatives

The design of uracil derivatives with specific functionalities is guided by a set of established principles aimed at modulating their interactions with other molecules. These principles are particularly relevant when considering the dual reactivity of a scaffold like 5-Chloro-6-chloromethyluracil.

Key design considerations include:

Electronic Effects: The chlorine atom at the C5 position is electron-withdrawing, which can influence the acidity of the N1 and N3 protons and the reactivity of the entire pyrimidine ring. This electronic "tuning" is a critical aspect of designing uracil-based molecules.

Steric Hindrance: The size and orientation of substituents can dictate the accessibility of reactive sites. The C6-chloromethyl group, while reactive, also introduces steric bulk that can influence how other molecules approach the uracil core.

Hydrogen Bonding: The N-H groups and carbonyl oxygens of the uracil ring are primary sites for hydrogen bonding. Modifications at C5 and C6 can indirectly affect the hydrogen bonding capacity of the core structure, which is a key factor in molecular recognition processes. biorxiv.org

Hydrophobicity/Hydrophilicity: The introduction of substituents can alter the water solubility of the molecule. For instance, replacing the chlorine atoms with more polar groups can enhance aqueous solubility, a desirable trait for certain applications. Conversely, introducing lipophilic moieties can increase solubility in nonpolar environments.

By considering these principles, chemists can design uracil analogues with tailored properties. For example, a study on thieno[3,2-d]pyrimidines highlighted the necessity of a chlorine atom at the C4-position for antiproliferative activity, demonstrating a clear structure-activity relationship. nih.gov Similarly, research on halogenated pyrrolopyrimidines showed that the type and position of halogen substitution significantly impacted their antibacterial activity. bohrium.com These findings underscore the importance of precise structural modifications in dictating the function of pyrimidine derivatives.

Correlating Structural Features with Potential Chemical Reactivity and Building Block Utility

The true value of a functionalized molecule like 5-Chloro-6-chloromethyluracil lies in its potential as a versatile building block for more complex syntheses. The presence of two distinct reactive sites—the chloro group at C5 and the chloromethyl group at C6—opens up a wide array of possibilities for derivatization.

Reactivity of the C6-Chloromethyl Group:

The chloromethyl group at the C6 position is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. mdpi.com This allows for the introduction of a diverse range of functional groups.

Some common transformations involving the C6-chloromethyl group include reactions with:

Amines: To form aminomethyl derivatives. sigmaaldrich.com

Thiols: To yield thiomethyl ethers.

Phenols: To create phenoxymethyl (B101242) compounds. sigmaaldrich.com

Azides: Leading to the formation of azidomethyluracils, which can be further modified via "click chemistry."

The reactivity of this group is well-documented for related compounds like 6-(chloromethyl)uracil (B101096). sigmaaldrich.com It serves as a key intermediate in the synthesis of various biologically active molecules, including thymidine (B127349) phosphorylase inhibitors. sigmaaldrich.comgoogle.com

Reactivity of the C5-Chloro Group:

The chlorine atom at the C5 position is generally less reactive towards nucleophilic substitution than the chloromethyl group. smolecule.com However, under specific conditions, it can be displaced by strong nucleophiles. osti.gov Its presence also allows for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties at this position. thieme-connect.com The introduction of aromatic groups at C5 has been shown to be a valuable strategy in developing fluorescent nucleotide probes and antiviral agents. thieme-connect.com

The combination of these two reactive centers in one molecule provides a platform for sequential or orthogonal derivatization, allowing for the construction of highly complex and diverse molecular architectures. This dual functionality makes analogues of 5-Chloro-6-chloromethyluracil valuable as "scaffold-like building blocks" for combinatorial chemistry and the generation of compound libraries. nih.gov

Table 1: Reactivity of Functional Groups in Uracil Analogues

| Functional Group | Position | Type of Reaction | Potential Products | Reference |

| Chloromethyl | C6 | Nucleophilic Substitution | Aminomethyl, Thiomethyl, Phenoxymethyl derivatives | sigmaaldrich.com |

| Chloro | C5 | Nucleophilic Substitution | Cysteine adducts | osti.gov |

| Chloro | C5 | Cross-Coupling Reactions | 5-Aryl and 5-Heteroaryl uracils | thieme-connect.com |

The strategic derivatization of the uracil core, guided by SAR principles, continues to be a fruitful area of research. The potential to fine-tune the electronic and steric properties of uracil analogues, coupled with the versatile reactivity of substituents like the chloro and chloromethyl groups, ensures that these compounds will remain valuable tools in the development of new chemical entities with tailored functions.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Chloromethyluracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon atoms within a molecule. For 5-Chloro-6-chloromethyluracil, the spectra are interpreted by considering the influence of the electron-withdrawing chloro and chloromethyl substituents on the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Chloro-6-chloromethyluracil provides direct evidence of its key structural features. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum is characterized by three main signals. A singlet observed at approximately 4.46 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group at the C6 position. googleapis.com The acidic protons of the two amide (N-H) groups in the uracil (B121893) ring appear as two distinct singlets at 11.57 ppm and 11.71 ppm. googleapis.com The absence of a proton at the C5 position and the characteristic chemical shift of the methylene (B1212753) protons confirm the substitution pattern.

¹³C NMR Spectroscopy: While direct experimental data for 5-Chloro-6-chloromethyluracil is not widely published, the ¹³C NMR chemical shifts can be reliably predicted based on data from analogous compounds like 5-chlorouracil (B11105) and 6-(chloromethyl)uracil (B101096). The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) and the chloromethyl group will each produce a distinct resonance. The C2 and C4 carbons, being carbonyls, are expected to resonate significantly downfield, typically in the range of 150-164 ppm. The C5 carbon, bonded to a chlorine atom, would appear around 110-125 ppm, while the C6 carbon, attached to the chloromethyl group, would be further downfield. The carbon of the -CH₂Cl group itself is expected in the 40-50 ppm range.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| N1-H | ~11.71 googleapis.com | - | Labile amide proton, broad singlet. |

| N3-H | ~11.57 googleapis.com | - | Labile amide proton, broad singlet. |

| -CH₂Cl | ~4.46 googleapis.com | ~40-50 | Methylene group adjacent to an electronegative chlorine atom. |

| C2 | - | ~150-155 | Carbonyl carbon, deshielded. |

| C4 | - | ~160-164 | Carbonyl carbon, deshielded by adjacent nitrogen and C5-substituent. |

| C5 | - | ~110-125 | Olefinic carbon bonded to chlorine, significant downfield shift. |

| C6 | - | ~145-155 | Olefinic carbon attached to the -CH₂Cl group and nitrogen. |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-6-chloromethyluracil in DMSO-d₆.

To unequivocally confirm the structural assignment of 5-Chloro-6-chloromethyluracil, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a definitive connectivity map.

COSY (Correlation Spectroscopy): This experiment would show no H-H correlations for 5-Chloro-6-chloromethyluracil, as there are no adjacent protons, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a clear cross-peak between the signal at ~4.46 ppm in the ¹H spectrum and the corresponding carbon signal of the -CH₂Cl group in the ¹³C spectrum.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 5-Chloro-6-chloromethyluracil is expected to display several characteristic absorption bands that correspond to the vibrations of its specific functional groups. Based on studies of 5-chlorouracil and 6-chlorouracil (B25721), the key bands can be assigned. nih.govresearchgate.net

N-H Stretching: Strong, broad absorption bands are expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the N1-H and N3-H bonds.

C=O Stretching: Two distinct and intense absorption bands for the C2=O and C4=O carbonyl groups are anticipated in the 1650-1750 cm⁻¹ region. Their precise location is sensitive to hydrogen bonding in the solid state.

C=C and C=N Stretching: Vibrations associated with the pyrimidine ring skeleton typically appear in the 1400-1600 cm⁻¹ range.

-CH₂- Bending: A characteristic scissoring vibration for the chloromethyl group should be observable near 1400-1450 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond of the chloromethyl group is expected in the 650-800 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Strong, Broad |

| C=O stretch | 1650 - 1750 | Strong, Sharp |

| C=C / C=N ring stretch | 1400 - 1600 | Medium to Strong |

| -CH₂- bend (scissoring) | 1400 - 1450 | Medium |

| C-Cl stretch | 650 - 800 | Medium to Strong |

Table 2: Predicted characteristic FT-IR absorption bands for 5-Chloro-6-chloromethyluracil.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes of the pyrimidine ring. A Raman and IR study of the closely related 6-chlorouracil has been conducted, providing a basis for analysis. nih.gov For 5-Chloro-6-chloromethyluracil, the most characteristic Raman signals would include the ring breathing and kekule stretching modes. These vibrations are sensitive to substituent effects. The introduction of heavy chlorine atoms at both C5 and the C6-methyl group would be expected to lower the frequency of these ring modes compared to unsubstituted uracil due to the mass effect. The C-Cl stretching vibration would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Uracil Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of uracil and its derivatives is dominated by π → π* and n → π* transitions associated with the conjugated pyrimidine ring system. The absorption maximum (λₘₐₓ) is sensitive to both substitution and solvent.

For 5-Chloro-6-chloromethyluracil, the presence of two chlorine atoms, which can act as auxochromes, is expected to influence the electronic transitions. The lone pair electrons on the chlorine atoms can interact with the π-system of the uracil ring. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption band compared to unsubstituted uracil. Theoretical and experimental studies on uracil place its main absorption band around 250-260 nm. Therefore, the λₘₐₓ for 5-Chloro-6-chloromethyluracil in a polar solvent is predicted to be slightly higher, likely in the 265-275 nm range. The weaker n → π* transition would be observed as a shoulder at a longer wavelength. A full spectroscopic and electronic feature analysis has been performed for the related 6-(Chloromethyl)uracil, supporting these general observations. researcher.life

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of 5-chloro-6-chloromethyluracil, mass spectrometry would confirm its molecular formula and provide insights into its stability and fragmentation patterns under ionization.

For 5-chloro-6-chloromethyluracil (C₅H₄Cl₂N₂O₂), the expected monoisotopic molecular weight is approximately 193.96 g/mol . Electron ionization (EI) mass spectrometry would be expected to generate a molecular ion peak ([M]⁺) corresponding to this mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ peak having an intensity of approximately 65% of the [M]⁺ peak, and the [M+4]⁺ peak having an intensity of about 10%.

The fragmentation of 5-chloro-6-chloromethyluracil would likely proceed through several pathways, initiated by the loss of a chlorine radical from the chloromethyl group, which is a common fragmentation for chlorinated compounds. Another likely fragmentation is the retro-Diels-Alder reaction, which is characteristic of uracil derivatives.

To illustrate the fragmentation, the mass spectrum of the related compound 6-(chloromethyl)uracil (C₅H₅ClN₂O₂) can be considered. Its molecular ion peak would be observed at m/z 160. The fragmentation could proceed via the loss of the chloromethyl group or other characteristic cleavages of the uracil ring.

Table 1: Proposed Mass Spectrometry Fragmentation Data for 5-Chloro-6-chloromethyluracil

| m/z (relative intensity) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 194/196/198 (M⁺) | Molecular ion | [C₅H₄Cl₂N₂O₂]⁺ | Isotopic pattern characteristic of two chlorine atoms. |

| 159/161 (M-Cl)⁺ | Loss of a chlorine radical | [C₅H₄ClN₂O₂]⁺ | Loss of one of the chlorine atoms. |

| 149 (M-CH₂Cl)⁺ | Loss of the chloromethyl group | [C₄H₂ClN₂O₂]⁺ | Cleavage of the C-C bond between the ring and the chloromethyl group. |

| 125 (M-Cl-CO)⁺ | Loss of a chlorine radical and carbon monoxide | [C₄H₄ClN₂O]⁺ | Subsequent fragmentation of the uracil ring. |

X-Ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis

While specific crystallographic data for 5-chloro-6-chloromethyluracil is not available, a hypothetical dataset based on similar small organic molecules can illustrate the type of information obtained from an XRD experiment. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystal's symmetry and repeating unit.

The crystal packing of 5-chloro-6-chloromethyluracil would likely be dominated by hydrogen bonds involving the N-H groups of the uracil ring and the carbonyl oxygens. The chlorine atoms could also participate in halogen bonding, further stabilizing the crystal structure.

Table 2: Hypothetical X-Ray Diffraction Data for 5-Chloro-6-chloromethyluracil

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Calculated density (g/cm³) | 1.58 |

Computational and Theoretical Investigations of 5 Chloro 6 Chloromethyluracil Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure and other key characteristics. nih.gov For related compounds like 5-chlorouracil (B11105), DFT calculations using the B3LYP functional with a 6-311++G** basis set have been employed to analyze its structure, vibrational spectra, and electronic properties. nih.gov Such studies on analogous molecules provide a framework for how 5-Chloro-6-chloromethyluracil could be investigated.

Geometry Optimization and Electronic Structure Analysis of the Uracil (B121893) Core

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov For instance, in the related 5-chlorouracil, the HOMO-LUMO energy gap analysis has been used to infer its potential for charge transfer interactions and bioactivity. nih.gov A similar analysis for 5-Chloro-6-chloromethyluracil would be invaluable for predicting its reactive sites.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de These maps are color-coded, typically with red indicating regions of negative potential (attractive to a positive charge) and blue indicating positive potential (repulsive to a positive charge). For a molecule like 5-Chloro-6-chloromethyluracil, an MEP map would highlight the electrophilic nature of the hydrogen atoms on the nitrogen and the nucleophilic character of the oxygen and chlorine atoms, providing clues about its intermolecular interactions. nih.gov

Molecular Docking Simulations for Probing Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. acs.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ekb.eg Derivatives of 5-Chloro-6-chloromethyluracil are known to be inhibitors of enzymes like thymidine (B127349) phosphorylase (TP). nih.govresearchgate.net Molecular docking studies on these related inhibitors have revealed that the pyrimidine-2,4-dione core interacts with key amino acid residues in the active site of the enzyme. nih.gov Although specific docking studies for 5-Chloro-6-chloromethyluracil itself are not found in the reviewed literature, it would be a prime candidate for such investigations to explore its potential as an enzyme inhibitor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Stability

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. nih.govua.ac.be This technique allows researchers to observe the conformational changes and stability of a molecule and its complexes, for example, a ligand bound to a protein. researchgate.net MD simulations are computationally intensive but offer a dynamic picture that static methods like docking cannot provide. They are used to assess the stability of the ligand-protein complex, analyze the flexibility of the ligand and the protein, and calculate binding free energies. While general principles of MD simulations are well-established, specific studies applying this method to 5-Chloro-6-chloromethyluracil are not documented in the available literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net These models are used to predict the activity of new, unsynthesized compounds. A QSAR study typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. For related pyridinium-substituted uracil derivatives, QSAR parameters have been used in their evaluation as potential enzyme inhibitors. researchgate.net A QSAR study involving 5-Chloro-6-chloromethyluracil would require a dataset of structurally similar compounds with measured biological activity.

Crystal Structure Prediction and Analysis of Intermolecular Interactions

The supramolecular architecture of 5-chloro-6-chloromethyluracil in the solid state is predicted to be dominated by a combination of strong hydrogen bonds inherent to the uracil moiety and weaker, more directional halogen bonds involving the chlorine atoms. The final crystal lattice is a result of the energetic balance between these competing, and sometimes cooperating, non-covalent interactions. rsc.orgresearchgate.net

The uracil core possesses two hydrogen bond donors (N1-H and N3-H) and two acceptor sites (the carbonyl oxygens at C2 and C4), which facilitate the formation of robust and predictable hydrogen-bonding motifs. mdpi.comresearchgate.net In the vast majority of uracil derivative crystal structures, molecules self-assemble into dimers, ribbons, or sheets through strong N-H···O hydrogen bonds. mdpi.comresearchgate.net

The most common of these motifs is the centrosymmetric R²₂(8) dimer, formed through a pair of N1-H···O4 hydrogen bonds. These dimers can then act as building blocks, further connected by N3-H···O2 bonds to form extended tapes or layers. The precise geometry of these bonds is well-characterized. mdpi.com The strength and directionality of these hydrogen bonds are typically the most powerful driving forces in the crystal packing of uracil derivatives. mdpi.commdpi.com In many cases, these strong interactions can preclude the formation of other, weaker interactions. mdpi.com

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N1-H | O4=C4 | Dimer Formation | 2.80 - 2.95 | 165 - 175 |

| N3-H | O2=C2 | Inter-dimer/Chain Formation | 2.75 - 2.90 | 160 - 170 |

| C6-H | O2=C2 | Weak C-H···O Interaction | 3.10 - 3.40 | 140 - 160 |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. rsc.orgnih.gov The strength of these bonds typically decreases in the order I > Br > Cl. mdpi.com In 5-chloro-6-chloromethyluracil, two distinct types of C-Cl bonds exist: one attached to an sp² carbon of the aromatic ring (C5-Cl) and one to an sp³ carbon of the methyl group (C-Cl of CH₂Cl).

Studies on related 5- and 6-halouracils provide crucial insights. In the crystal structures of 5-halouracils, the formation of halogen bonds is often prevented because the potent N-H···O hydrogen bonds dominate the supramolecular assembly, satisfying the key acceptor sites. mdpi.com However, halogen bonding is observed in 6-halouracils. In these cases, the halogen atom at the C6 position can form a C6-X···O2=C2 interaction. This is possible because the O2 carbonyl oxygen is often not saturated by strong hydrogen bonds, unlike the O4 oxygen which is typically involved in robust dimer formation. mdpi.com

For 5-chloro-6-chloromethyluracil, it is therefore predicted that:

The 5-Chloro group is less likely to be a primary halogen bond donor due to the overwhelming influence of the N-H···O hydrogen bonding network.

The 6-chloromethyl group is a more probable candidate for forming halogen bonds. The C(sp³)-Cl bond can act as a halogen bond donor, likely interacting with a carbonyl oxygen atom of a neighboring molecule that is not engaged as a strong hydrogen bond acceptor. mdpi.comias.ac.in The interaction would likely be a C-Cl···O bond, influencing the final three-dimensional packing of the hydrogen-bonded layers. mdpi.com

The geometry of chlorine-based halogen bonds is well-defined, typically with a C-Cl···A (A=Acceptor) angle close to 165°, indicating high directionality. ias.ac.in

| Donor Group | Acceptor Atom | Interaction Type | Typical X···A Distance (Å) | Typical C-X···A Angle (°) | Relevance to Target Molecule |

|---|---|---|---|---|---|

| C(sp²)-Cl | O=C | Type II Halogen Bond | 3.00 - 3.30 | ~165 | Possible but less likely for the 5-Chloro group due to H-bond competition. mdpi.com |

| C(sp³)-Cl | O=C | Type II Halogen Bond | 3.10 - 3.40 | ~165 | More probable for the 6-chloromethyl group, likely with the O2 oxygen. mdpi.comias.ac.in |

| C(sp³)-Cl | Cl-C | Type I Cl···Cl Interaction | 3.30 - 3.60 | N/A (θ₁ ≈ θ₂) | Possible, but generally weaker than C-Cl···O interactions. ias.ac.in |

Coordination Chemistry of Halogenated Uracil Derivatives

Synthesis of Metal Complexes with 5-Chloro-6-chloromethyluracil and Its Analogs as Ligands

While direct studies on the synthesis of metal complexes with 5-chloro-6-chloromethyluracil are not extensively documented in publicly available research, significant work has been carried out on its structural analog, 6-chloromethyluracil. These studies provide valuable insights into the potential synthetic routes and coordination behavior that could be extrapolated to 5-chloro-6-chloromethyluracil.

The synthesis of metal complexes with 6-chloromethyluracil has been successfully achieved with a variety of divalent and trivalent metal ions. Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates) with the deprotonated form of the uracil (B121893) derivative in a suitable solvent, often water or an alcohol/water mixture. The pH of the reaction medium plays a crucial role in the deprotonation of the uracil ring, which is a prerequisite for coordination.

Complexes of Co(II), Ni(II), and Zn(II) with 6-chloromethyluracil have been synthesized and studied. mdpi.comencyclopedia.pubresearchgate.net Potentiometric titrations have been a key technique in these studies to determine the stoichiometry and stability of the resulting complexes in solution. researchgate.netresearchgate.net For instance, equilibrium studies have indicated the formation of ML species, where M is the metal ion and L is the deprotonated 6-chloromethyluracil ligand. researchgate.netresearchgate.net In some cases, the formation of hydroxo complexes of the type MLH₋₁ has also been observed, suggesting the coordination of a deprotonated water molecule from the inner coordination sphere. researchgate.netresearchgate.net

Similarly, the synthesis of Cu(II), Ca(II), and Mg(II) complexes with 6-chloromethyluracil has been reported. researchgate.net For these complexes, potentiometric pH studies were also employed to elucidate the coordination equilibria in aqueous solutions. researchgate.net Furthermore, luminescence spectroscopy has been utilized to study the complexation of Eu(III) with 6-chloromethyluracil, among other uracil derivatives.

The general synthetic approach for these metal complexes can be summarized as follows:

Dissolution of the halogenated uracil derivative in a suitable solvent.

Addition of a metal salt solution.

Adjustment of the pH to facilitate deprotonation of the ligand.

Isolation of the resulting metal complex, often by precipitation or crystallization.

While these methods have been established for 6-chloromethyluracil, their direct application to 5-chloro-6-chloromethyluracil would require experimental verification. The additional chloro substituent at the 5-position in 5-chloro-6-chloromethyluracil is expected to influence the acidity of the N-H protons and the electron density on the potential donor atoms, which could, in turn, affect the reaction conditions and the stability of the resulting complexes.

Spectroscopic and Structural Characterization of Metal-Uracil Coordination Compounds

For metal complexes of 6-chloromethyluracil, various spectroscopic techniques have been employed. Potentiometric studies, as mentioned earlier, provide data on the stability constants of the complexes in solution. researchgate.netresearchgate.net Spectroscopic methods such as UV-Vis absorption spectroscopy and Electron Paramagnetic Resonance (EPR) have been particularly useful for characterizing Cu(II) complexes. researchgate.net These techniques can provide insights into the d-d electronic transitions and the environment of the paramagnetic Cu(II) ion, respectively.

Luminescence spectroscopy has proven to be a powerful tool for studying the coordination of lanthanide ions, such as Eu(III), with 6-chloromethyluracil. Changes in the luminescence lifetime and spectra of the Eu(III) ion upon complexation can be used to determine the number of coordinated water molecules and to probe the coordination environment.

Based on these studies, it is generally proposed that uracil derivatives can coordinate to metal ions in a monodentate or bidentate fashion. The most common coordination sites are the deprotonated nitrogen atoms of the pyrimidine (B1678525) ring (N1 or N3) and the exocyclic oxygen atoms (O2 or O4). For 6-chloromethyluracil, potentiometric results have suggested coordination via the N3 atom for Co(II) and Ni(II) complexes. researchgate.netresearchgate.net In the case of Eu(III) complexation in acidic media, coordination is believed to occur via the O4 atom.

The following table summarizes the key characterization data for metal complexes with analogs of 5-chloro-6-chloromethyluracil.

| Metal Ion | Ligand Analog | Characterization Technique | Proposed Coordination Site(s) |

| Co(II) | 6-chloromethyluracil | Potentiometry | N3 |

| Ni(II) | 6-chloromethyluracil | Potentiometry | N3 |

| Zn(II) | 6-chloromethyluracil | Potentiometry | N3 |

| Cu(II) | 6-chloromethyluracil | Potentiometry, UV-Vis, EPR | N/A |

| Ca(II) | 6-chloromethyluracil | Potentiometry | N/A |

| Mg(II) | 6-chloromethyluracil | Potentiometry | N/A |

| Eu(III) | 6-chloromethyluracil | Luminescence Spectroscopy, Potentiometry | O4 (acidic), N3 (higher pH) |

N/A: Not explicitly stated in the provided search results.

While crystallographic data for metal complexes of 5-chloro-6-chloromethyluracil or even 6-chloromethyluracil are scarce in the available literature, the structural information obtained for other halogenated uracil complexes can offer valuable precedents. For instance, X-ray diffraction studies on complexes of 5-fluorouracil (B62378) have shown coordination through the N3 atom. mdpi.com

Theoretical Studies on Metal-Ligand Interactions and Bonding Properties

Theoretical calculations, particularly those based on density functional theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand interactions in coordination compounds. Such studies can provide detailed insights into the bonding properties, electronic structure, and stability of complexes, complementing experimental findings.

Theoretical investigations on halogenated uracil derivatives have shed light on how halogenation influences their chemical properties and interactions with metal ions. nih.gov For instance, studies on 5-halouracils have shown that halogenation leads to a decrease in the proton affinity and an increase in the acidity of the uracil ring. nih.gov This increased acidity can facilitate deprotonation and subsequent coordination to metal ions.

Furthermore, theoretical calculations have been employed to determine the bond dissociation energies of alkali metal ion-halouracil complexes. nih.gov These studies have revealed that halogenation tends to increase the binding affinities for alkali metal ions. nih.gov The bonding in these complexes is primarily electrostatic in nature, arising from the interaction between the positive metal ion and the negative potential on the uracil ligand.

The presence of the chloro substituents at both the 5 and 6-positions of the uracil ring in 5-chloro-6-chloromethyluracil is expected to have a pronounced effect on the electronic structure of the ligand. The electron-withdrawing nature of the chlorine atoms would likely enhance the acidity of the N-H protons and influence the charge distribution on the potential donor atoms (N1, N3, O2, O4). This, in turn, would impact the strength and nature of the metal-ligand bonds. Theoretical studies would be invaluable in quantifying these effects and predicting the preferred coordination modes and geometries of metal complexes with this specific ligand.

Applications As Synthetic Intermediates and Versatile Chemical Building Blocks

Role in the Preparation of Advanced Pharmaceutical Precursors

5-Chloro-6-chloromethyluracil has established itself as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Its reactive nature is harnessed to construct intricate molecular architectures required for biological activity.

Precursors to Nucleoside Analogues in Medicinal Chemistry

While not a nucleoside analogue itself, 5-Chloro-6-chloromethyluracil is a critical precursor in the synthesis of molecules that inhibit nucleoside metabolism, a key strategy in cancer therapy. Its most notable application is as an important intermediate in the production of Tipiracil (B1663634). syncozymesnad.comgoogle.com Tipiracil is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TP). nih.gov By inhibiting TP, Tipiracil prevents the breakdown of the antineoplastic nucleoside analogue, trifluridine, thereby increasing its bioavailability and efficacy when they are co-administered in the combination drug Lonsurf, which is used to treat metastatic colorectal cancer. google.comnih.gov

The synthesis of Tipiracil demonstrates the utility of 5-Chloro-6-chloromethyluracil as a foundational scaffold. The chloromethyl group at the 6-position is the primary site of reaction, where the chlorine is displaced by a nucleophile to build the final complex molecule.

Intermediate in the Synthesis of Complex Bioactive Heterocycles

The structure of 5-Chloro-6-chloromethyluracil makes it an ideal starting point for creating complex heterocyclic compounds. The synthesis of Tipiracil is a prime example, where the uracil (B121893) core is elaborated into a more complex pyrimidone derivative. nih.gov A Chinese patent, CN106632081A, details a preparation method for 5-chloro-6-(chloromethyl)uracil specifically for its use as an intermediate for Tipiracil hydrochloride, highlighting its industrial importance in pharmaceutical manufacturing. google.com

The general reactivity of the related compound, 6-(chloromethyl)uracil (B101096), further illustrates the potential of this chemical class. 6-(Chloromethyl)uracil is known to be a building block for various heterocyclic compounds, including pteridine (B1203161) compounds, which have been investigated as potential anticancer agents, and substituted uracil pyridinium (B92312) compounds that act as inhibitors of thymidine phosphorylase. sigmaaldrich.com The chloromethyl group readily undergoes nucleophilic substitution with amines, thiols, and other groups to create diverse molecular libraries.

Table 1: Key Pharmaceutical-Related Syntheses Involving Uracil Intermediates

| Starting Intermediate | Reagents/Conditions | Product Class | Potential Application | Citation |

|---|---|---|---|---|

| 5-Chloro-6-chloromethyluracil | Nucleophilic substitution | Tipiracil | Thymidine Phosphorylase Inhibitor (Anticancer) | syncozymesnad.comgoogle.comnih.gov |

| 6-(Chloromethyl)uracil | Varies | Pteridine compounds | Anticancer agents | sigmaaldrich.com |

| 6-(Chloromethyl)uracil | Varies | Substituted uracil pyridinium compounds | Thymidine Phosphorylase Inhibitors | sigmaaldrich.com |

| 6-(Chloromethyl)uracil | Varies | Chlorophenyl hydroxypiperidine analogs | Anti-amylatic activity | chemicalbook.com |

Utilization in Agrochemical Synthesis and Compound Development

While the uracil scaffold is present in some agrochemical compounds, the specific use of 5-Chloro-6-chloromethyluracil in this sector is not as extensively documented as its role in pharmaceuticals.

Intermediate in Herbicidal Compound Scaffolds

Research into novel herbicides has explored a wide variety of heterocyclic structures. For instance, certain pyridazine (B1198779) derivatives, which share a six-membered heterocyclic ring system with uracil, have been synthesized and shown to possess herbicidal activity. researchgate.net However, direct synthetic routes starting from 5-Chloro-6-chloromethyluracil to create commercial or developmental herbicides are not prominently featured in available scientific literature.

Synthesis of Other Agrochemically Relevant Derivatives

The reactivity of the chlorines on the 5-Chloro-6-chloromethyluracil ring suggests its potential for creating a range of derivatives. In principle, it could be used to synthesize compounds with fungicidal or insecticidal properties, as many such agrochemicals are based on heterocyclic cores. For example, studies have shown that novel pyridazine derivatives can exhibit good antifungal activities against various plant pathogens. researchgate.net Despite this potential, specific examples of 5-Chloro-6-chloromethyluracil being employed for these purposes are limited in published research.

Development of Advanced Materials and Functional Molecules

The incorporation of uracil and its derivatives into polymers and other materials can impart unique properties, such as responsiveness to external stimuli or the ability to form supramolecular assemblies through hydrogen bonding. The related compound, 6-(chloromethyl)uracil, has been explored for its potential in materials science. It can be modified to produce functional polymers, such as those that are responsive to pH and temperature, which could have applications in systems like controlled drug delivery. However, the direct application of 5-Chloro-6-chloromethyluracil in the development of advanced materials and functional molecules is not a widely reported area of research. Its high reactivity, which is an asset in targeted organic synthesis, might present challenges for controlled polymerization processes unless carefully managed.

Incorporation into Polymeric Materials and Macromolecular Structures

The ability to functionalize uracil derivatives makes them attractive monomers for the synthesis of smart and functional polymers. The related compound, 6-(chloromethyl)uracil, is known to be a precursor for creating functional polymers that can respond to external stimuli such as pH and temperature, with potential applications in controlled drug delivery systems. The chloromethyl group serves as a reactive site for polymerization or for grafting the uracil moiety onto a polymer backbone.

While direct studies on the polymerization of 5-chloro-6-(chloromethyl)uracil are not extensively documented, its structure suggests analogous potential. The chloromethyl group can be utilized for polymerization through various mechanisms, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create well-defined polymers. For example, a similar compound, 4-chloromethyl styrene, has been successfully polymerized from the surface of TiO2 nanoparticles using a RAFT agent, demonstrating the utility of the chloromethyl group in creating polymer nanocomposites. researchgate.net

The presence of the uracil moiety in a polymer chain can introduce specific properties, such as the ability to form hydrogen bonds, leading to materials with unique self-assembly and recognition capabilities.

Table 1: Potential Polymerization Strategies for 5-Chloro-6-(chloromethyl)uracil

| Polymerization Technique | Reactive Group | Potential Polymer Properties |

| Reversible Addition-Fragmentation Transfer (RAFT) Polymerization | Chloromethyl group | Well-defined molecular weight and narrow polydispersity, potential for block copolymers. |

| Atom Transfer Radical Polymerization (ATRP) | Chloromethyl group | Controlled polymerization, synthesis of complex architectures. |

| Nucleophilic Substitution Polymerization | Both chloro and chloromethyl groups | Formation of condensation polymers with uracil moieties in the backbone. |

Exploitation in Supramolecular Assembly based on Uracil Architectures

Uracil and its derivatives are well-known for their ability to form predictable and robust hydrogen-bonding networks. These interactions are the basis of the double helix structure of DNA and are widely exploited in supramolecular chemistry to construct well-defined nanoscale architectures. The N1 and N3 protons and the C2 and C4 carbonyl groups of the uracil ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of tapes, rosettes, and other complex assemblies.

The substitution pattern of 5-chloro-6-(chloromethyl)uracil can influence its self-assembly behavior. The chloro group at the 5-position can participate in halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering. Furthermore, the chloromethyl group at the C6 position can be functionalized to introduce other recognition sites or to link the uracil unit to other molecular components, thereby creating more complex supramolecular systems.

While specific studies on the supramolecular assembly of 5-chloro-6-(chloromethyl)uracil are not prominent in the literature, the principles derived from other substituted uracils can be applied. For instance, the crystal structures of other 6-substituted uracil derivatives have been analyzed in detail, revealing recurrent supramolecular motifs.

Catalytic Applications of Uracil Derivatives in Various Organic Reactions

The use of organic molecules as catalysts, or organocatalysis, has become a major field in chemistry. Uracil derivatives have been explored for their potential catalytic activity. The hydrogen-bonding capabilities of the uracil moiety can be used to activate substrates and to control the stereochemistry of reactions.

Although there are no specific reports on the catalytic application of 5-chloro-6-(chloromethyl)uracil itself, its reactive handles provide a platform for the synthesis of uracil-based catalysts. The chloromethyl group is particularly useful for immobilizing the uracil unit onto a solid support, such as silica (B1680970) or a polymer resin. This can lead to the development of heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of recycling and purification.

For example, uracil derivatives can be incorporated into more complex molecular scaffolds that have been shown to possess catalytic activity. The development of aminocatalytic systems for the synthesis of uracil derivatives bearing a bicyclo[2.2.2]octane scaffold highlights the potential for uracil-based structures in catalysis. sigmaaldrich.com The reactive nature of 5-chloro-6-(chloromethyl)uracil makes it a candidate for the synthesis of novel ligands for metal-catalyzed reactions or as a precursor for new classes of organocatalysts.

Future Perspectives and Emerging Research Directions for 5 Chloro 6 Chloromethyluracil

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis for key intermediates like 5-Chloro-6-chloromethyluracil is increasingly focused on developing methodologies that are not only efficient but also environmentally benign and economically viable for industrial-scale production.

Current established methods for synthesizing 5-Chloro-6-chloromethyluracil often involve the chlorination of 6-chloromethyluracil with reagents like sulfuryl chloride in acetic acid. google.comgoogleapis.comresearchgate.net While effective, yielding the product in high purity, these traditional routes are giving way to more innovative and sustainable alternatives. researchgate.net Research is actively pursuing greener reaction conditions. For instance, the use of microwave irradiation has been shown to accelerate reactions and improve yields for the synthesis of various 6-substituted uracils, suggesting a potential avenue for the more efficient production of 5-Chloro-6-chloromethyluracil. researchgate.net

A notable advancement is a patented method that starts from ethyl acetoacetate (B1235776). google.com This process involves a two-step chlorination followed by cyclization with urea (B33335) in an acidic solvent. google.com The method is lauded for its use of readily available raw materials, simple operation, low cost, and suitability for industrialization, achieving purities of over 96% and yields up to 79.5%. google.com Such methodologies represent a significant step towards making the synthesis more sustainable and economical. google.comgoogle.com

Furthermore, unconventional synthetic routes are being explored. One such example is the conversion of a sulfoxonium ylide intermediate, derived from 6-chloro-1,3-dimethyluracil, into a 6-(chloromethyl)uracil (B101096) derivative by heating it in acetonitrile. acs.org Exploring alternative reaction mechanisms like this opens the door to novel synthetic strategies that may offer advantages in selectivity or reduction of hazardous byproducts. The broader trend in the synthesis of related compounds, such as using more sustainable conditions for the Delépine reaction, also points toward a future where green chemistry principles will be central to the production of uracil (B121893) derivatives. researchgate.net

Integration of Advanced Computational Modeling for Predictive Chemical Design

The integration of advanced computational modeling is revolutionizing the design of new molecules derived from 5-Chloro-6-chloromethyluracil. These in silico techniques allow for the prediction of chemical properties and biological activities, significantly accelerating the research and development process by prioritizing the most promising candidates for synthesis.

A key area of development is the use of data-driven machine learning to create Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.netbg.ac.rs Researchers have successfully developed QSAR workflows for pyrimidine (B1678525) and uracil derivatives by curating large datasets from chemical databases like ChEMBL. mdpi.comresearchgate.net These models can predict the antiproliferative activity of new, unsynthesized compounds, and their predictive power has been validated through the actual synthesis and testing of novel uracil derivatives, showing a close correlation between predicted and experimental results. mdpi.comresearchgate.netbg.ac.rs This approach allows for the rapid virtual screening of vast chemical libraries, focusing laboratory efforts on compounds with the highest potential.

Molecular docking is another powerful computational tool being applied to uracil derivatives. nih.gov Docking studies help visualize and analyze how these molecules might bind to the active sites of biological targets, such as the enzyme thymidine (B127349) phosphorylase. nih.gov This provides crucial insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that are essential for a compound's activity. Such information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Fragment-based drug design, often guided by computational methods, represents a sophisticated strategy for creating new inhibitors. nih.gov In this approach, the 5-chlorouracil (B11105) moiety can be considered a core fragment, which is then computationally linked to other chemical fragments to design novel compounds with desired inhibitory profiles. nih.gov Computational techniques are also employed to analyze and understand the fundamental properties of these molecules. Hirshfeld surface analysis, for example, is used to investigate intermolecular interactions, which are critical for understanding the stability and solubility of uracil derivatives in the solid state. rsc.org

Exploration of Unconventional Derivatization Strategies

The reactive chloromethyl group at the C6 position and the chloro group at the C5 position make 5-Chloro-6-chloromethyluracil a versatile scaffold for chemical modification. Future research is focused on moving beyond simple substitutions to explore more complex and unconventional derivatization strategies, thereby creating novel molecular architectures with unique properties.